![molecular formula C8H10N6O B1297118 5,7-ジメチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボヒドラジド CAS No. 350478-67-0](/img/structure/B1297118.png)

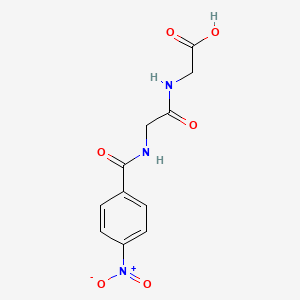

5,7-ジメチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボヒドラジド

説明

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a compound of interest in the field of chemistry . It has been reported that polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety are used as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators. They can also be used for the treatment of Alzheimer’s disease and insomnia .

Synthesis Analysis

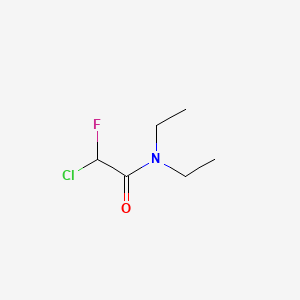

The synthesis of diheterocyclic compounds from 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine has been described . This compound can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles . The structures of the intermediates and the target compounds were confirmed by 1H-NMR, MS, and elemental analyses .Molecular Structure Analysis

The structure of 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine was confirmed by its 1H-NMR spectrum and elemental analysis . The NMR spectrum showed the methylene, amino, and mercapto group protons as three singlets .Chemical Reactions Analysis

At room temperature, 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine reacted with CS2 in ethanol in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate at reflux to afford compound 2 .科学的研究の応用

白金配位化合物

式 cis - [PtCl 2 (NH 3 ) (dmtp)], 1, cis - [PtCl 2 (dmtp) 2], 2 および { H + [C 28 H 32 Cl 2 N 16 Pt 2] 2+ (NO 3) 3 (H 2 O) 6 }, 3 のモノおよびジ核白金 (II) 配位化合物。ここで dmtp は 5,7-ジメチル-1,2,4-トリアゾロ [1,5-a]ピリミジンである 。この化合物は、同じトリアゾロピリミジンリガンド (dmtp) が金属イオンに2つの異なる方法、すなわち架橋二座および非架橋モノデンタート で配位している初めての化合物である。

細胞毒性

すべての新しい白金 (II) 化合物の細胞毒性は、T47D(乳がん)およびHCV29T(膀胱がん)の2つの異なる細胞株を使用して研究された 。これは、これらの化合物が潜在的にがん治療に使用できることを示唆している。

5'-GMPとの相互作用

化合物1および2と5'-GMPの相互作用は、1 H NMR分光法によって溶液中で調べられた 。これは、生化学および分子生物学の分野で潜在的に意味を持つ可能性がある。

作用機序

Target of Action

Similar compounds have been known to interact with metal ions .

Mode of Action

The compound coordinates to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate . Two sites are occupied by two 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) bridging ligands which are linked to both metal atoms through their nitrogen atoms in positions 3 and 4 . The other two positions are occupied by one monodentate 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) molecule and a coordinated chloride .

Biochemical Pathways

It’s known that similar compounds have been used in proteomics research , indicating that they may interact with proteins and potentially influence related biochemical pathways.

Result of Action

Similar compounds have shown cytotoxic activity against certain cancer cell lines , indicating potential antitumor effects.

Action Environment

It’s known that the stability of similar compounds can be affected by factors such as temperature and ph .

特性

IUPAC Name |

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O/c1-4-3-5(2)14-8(10-4)11-6(13-14)7(15)12-9/h3H,9H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGYXGFWIOEAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346119 | |

| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350478-67-0 | |

| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

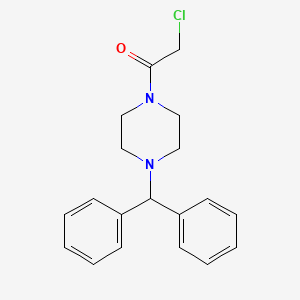

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)

![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)

![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)